Panaxynol

Übersicht

Beschreibung

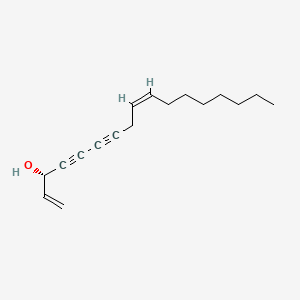

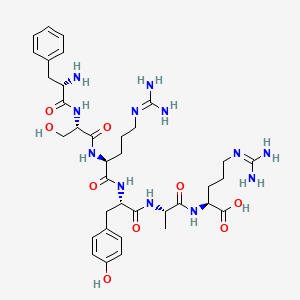

Falcarinol: carotatoxin or panaxynol , is a polyacetylene compound with the chemical formula C₁₇H₂₄O . It occurs naturally in several plant species, including carrots (Daucus carota), Panax ginseng , and ivy . In carrots, falcarinol is present at a concentration of approximately 2 mg/kg . As a toxin, it plays a protective role by defending plant roots against fungal diseases, such as liquorice rot, which causes black spots during storage .

Wissenschaftliche Forschungsanwendungen

Chemie::

Hsp90-Inhibition: Falcarinol wirkt als , das sowohl die N-terminale als auch die C-terminale Domäne angreift.

Zell-Apoptose: Forschungen legen nahe, dass Falcarinol in bestimmten Kontexten den Zelltod (Apoptose) fördert.

Hautwirkungen: Es wirkt als kovalenter inverser Agonist des Cannabinoid-Rezeptors vom Typ 1 , der sich auf Keratinozyten in der menschlichen Haut auswirkt.

- Aufgrund seiner begrenzten Toxizität hat Falcarinol potenzielle Anwendungen in verschiedenen Industrien wie Kosmetik und Pharmazeutika.

5. Wirkmechanismus

Der genaue Mechanismus, durch den Falcarinol seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit zellulären Komponenten, einschließlich Rezeptoren und Signalwegen. Weitere Studien sind erforderlich, um seine Wirkungsweise vollständig zu entschlüsseln.

Wirkmechanismus

Target of Action

Panaxynol, also known as Falcarinol, is a polyacetylene compound that has been found to interact with several targets in the body. It has been shown to act as a covalent cannabinoid receptor type 1 inverse agonist . It also interacts with neurotransmitters and hormones related to the hypothalamic-pituitary-adrenal (HPA) axis . Furthermore, it has been identified as a potent antiplatelet agent, with its mechanism of action chiefly due to the inhibition of thromboxane formation .

Mode of Action

This compound’s interaction with its targets leads to various changes in the body. It can inhibit the hyperfunction of the HPA axis, possibly by regulating HPA axis hormones and glucocorticoid receptor (GR) . It also promotes the release of serotonin (5-HT) and dopamine (DA) in the hippocampus, improving synaptic plasticity . As an antiplatelet agent, it inhibits the formation of thromboxane, a compound that causes platelets to clump together .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to influence the HPA axis, which is involved in stress response . It also impacts the release and function of neurotransmitters like 5-HT and DA, which are crucial for mood regulation and other brain functions . Additionally, it interferes with the thromboxane pathway, affecting platelet aggregation .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in mice. In vitro, this compound’s half-life is 21.4 minutes in mouse liver microsomes and 48.1 minutes in human liver microsomes . In vivo, this compound has a half-life of 1.5 hours when intravenously injected, and 5.9 hours when administered orally, with a moderate bioavailability of 50.4% .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the qualities and chemical compositions of plants containing this compound could be significantly influenced by species, varieties, environmental factors, and methods of cultivation, harvesting, and storage

Biochemische Analyse

Biochemical Properties

Panaxynol interacts with various enzymes, proteins, and other biomolecules. It has been shown to have significant antimicrobial, antifungal, antiplatelet, anti-inflammatory, neuroprotective, antimutagenic, antiproliferative, and antitrypanosomal activities

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It has been demonstrated to prevent cisplatin-induced renal damage in LLC-PK1 porcine renal proximal tubular cells . It also induces DNA damage and apoptosis in macrophages in a dose-dependent manner . Furthermore, it has been shown to have a protective effect against cisplatin-induced apoptotic cell death .

Molecular Mechanism

The molecular mechanism of this compound’s action is complex and involves multiple pathways. It has been shown to act as a covalent cannabinoid receptor type 1 inverse agonist and block the effect of anandamide in keratinocytes, leading to pro-allergic effects in human skin . It also inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), P38, and the expression of cleaved caspase-3 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to improve both chronic and acute murine colitis . It also ameliorates body weight loss and downregulates the mRNA expression of inflammatory mediators .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound has a half-life of 1.5 hours when intravenously injected, and 5.9 hours when administered orally, with a moderate bioavailability of 50.4% . Mice show no signs of toxicity up to 300 mg/kg PO .

Metabolic Pathways

It is known that it is derived from the decarboxylation of fatty acids, probably of crepenynic acid .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It has been shown that this compound concentrations were highest in colon tissue 2 hours post-treatment .

Vorbereitungsmethoden

Synthetische Wege:: Die Biosynthese von Falcarinol beginnt mit Ölsäure (einer Fettsäure) und umfasst mehrere enzymatische Schritte. Lassen Sie uns dies aufschlüsseln:

- Desaturierung führt zur Einführung einer cis-Doppelbindung an der Kohlenstoffposition 9, wodurch Linolsäure entsteht.

- Weitere Desaturierung führt zu Crepeninsäure , die eine Dreifachbindung enthält.

- Isomerisierung und zusätzliche Reaktionen ergeben Falcarinol .

Industrielle Produktion:: Während natürliche Quellen Falcarinol liefern, werden industrielle Produktionsmethoden aufgrund seiner geringen Häufigkeit und der komplexen Biosynthese nicht häufig eingesetzt.

Analyse Chemischer Reaktionen

Falcarinol durchläuft verschiedene Reaktionen:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können an der Dreifachbindung auftreten.

Substitution: Substituenten können an das Molekül angehängt werden. Häufige Reagenzien und Bedingungen hängen von der jeweiligen Reaktion ab. Zu den Hauptprodukten gehören Derivate von Falcarinol mit modifizierten funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

- Falcarinol teilt strukturelle Merkmale mit Oenanthotoxin und Cicutoxin .

- Seine einzigartigen Eigenschaften unterscheiden es von anderen Polyacetylenen.

Eigenschaften

Key on ui mechanism of action |

Ethanolic extracts from 10 Chinese herbs /were tested/ for their effects on K562, Raji, Wish, HeLa, Calu-1, and Vero tumor cells proliferation. On a percentage basis, panaxynol purified from Saposhnikovae divaricata had the highest inhibitory activity on various tumor cells proliferation. Cell-cycle analysis indicated that panaxynol arrested the cell cycle progression of tumor cells from the G1 transition to the S phase. In an attempt to further localize the point in the cell cycle where arrest occurred, gene expression of cyclin E, a key regulatory event leading to the G1/S boundary was examined. Results indicated that the levels of cyclin E mRNA in various tumor cells were decreased by panaxynol. Thus, the suppressant effects of panaxynol on proliferation of various tumor cells appeared to be mediated, at least in part, through impairments of cyclin E mRNA levels and arresting cell cycle progression in the cells. |

|---|---|

CAS-Nummer |

81203-57-8 |

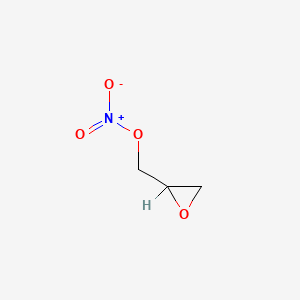

Molekularformel |

C17H24O |

Molekulargewicht |

244.37 g/mol |

IUPAC-Name |

(9E)-heptadeca-1,9-dien-4,6-diyn-3-ol |

InChI |

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10+ |

InChI-Schlüssel |

UGJAEDFOKNAMQD-ZHACJKMWSA-N |

SMILES |

CCCCCCCC=CCC#CC#CC(C=C)O |

Isomerische SMILES |

CCCCCCC/C=C/CC#CC#CC(C=C)O |

Kanonische SMILES |

CCCCCCCC=CCC#CC#CC(C=C)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

21852-80-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Panaxynol, (+)-Falcarinol, (+) Falcarinol, Falcarinol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Research indicates that panaxynol exhibits anti-cancer properties through several mechanisms, including:

- Induction of apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, including human promyelocytic leukemia (HL60) cells [], pancreatic cancer cells [], and malignant melanoma cells []. This apoptotic effect is linked to the activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase [].

- Cell cycle arrest: Studies have demonstrated that this compound can arrest cell cycle progression in cancer cells. For instance, it can arrest human malignant melanoma cells at the G1 phase, potentially by increasing the expression of p21 and decreasing cdc2 expression [].

- Inhibition of proliferation and self-renewal of cancer stem cells: Research suggests that this compound can inhibit the proliferation and self-renewal of cancer stem cells, specifically in pancreatic cancer. This effect is associated with the downregulation of Ki67, PCNA, and the blocking of the Wnt/β-catenin signaling pathway [].

ANone: this compound's neuroprotective effects are attributed to several mechanisms:

- Protection against oxidative stress: Studies show that this compound can protect neurons against oxidative stress induced by hydrogen peroxide. This protection is associated with an increase in SOD activity and a decrease in MDA formation in primary cultured neurons [].

- Promotion of neurite outgrowth: Research indicates that this compound can promote neurite outgrowth in PC12 cells, both independently and synergistically with nerve growth factor (NGF) [].

ANone: Yes, research suggests that this compound interacts with:

- Cannabinoid receptors: While exhibiting antagonistic activity towards CB1 receptors in vitro, falcarinol was found to aggravate histamine-induced oedema formation in skin, suggesting a complex interaction [].

- GABAA receptors: Falcarinol displays a complex interaction with GABAA receptors, showing both enhancement and inhibition of currents mediated by different subtypes. This modulation of GABAARs may contribute to its insecticidal and sedative activity [].

- Macrophages: this compound appears to selectively target macrophages, inducing DNA damage and apoptosis. This selective targeting is potentially linked to the inhibition of the STAT1 pathway and is considered a key mechanism for its anti-inflammatory effects in colitis [].

ANone: this compound (Falcarinol) is an aliphatic C17-polyacetylene. Its chemical structure is characterized by a long hydrocarbon chain containing two conjugated triple bonds (diyne) and two double bonds, one of which is conjugated with the diyne system. The molecule also contains a primary alcohol group.

ANone: The molecular formula of this compound is C17H24O, and its molecular weight is 244.37 g/mol.

A: Yes, spectroscopic data like UV, IR, MS, 1H NMR, and 13C NMR have been used to characterize this compound []. This data helps in confirming its structure and identifying it in plant extracts.

A: The stability of this compound is influenced by factors like temperature, light exposure, and storage medium. Research indicates a significant reduction in falcarinol content (almost 35%) in raw carrot cubes stored long-term []. Steam blanching resulted in a similar reduction, while freezing did not further reduce the content [].

A: Yes, processing methods like boiling can significantly reduce this compound content. For example, boiling carrot pieces for 12 minutes led to a 70% reduction compared to raw carrots [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)

![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)